molecular formula C18H13F2NO2S2 B2648186 (E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one CAS No. 356569-23-8

(E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2648186
CAS No.: 356569-23-8
M. Wt: 377.42
InChI Key: NWUIXIWUWPGIGX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a thiazolidin-4-one core with a benzyl group at position 3 and a 4-(difluoromethoxy)benzylidene substituent at position 5 in the E configuration. This structural motif is associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

(5E)-3-benzyl-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO2S2/c19-17(20)23-14-8-6-12(7-9-14)10-15-16(22)21(18(24)25-15)11-13-4-2-1-3-5-13/h1-10,17H,11H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUIXIWUWPGIGX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(F)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-HIV properties. This article delves into its biological activity, synthesizing current research findings and case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound's structure features a thiazolidin-4-one core with a benzylidene moiety and a difluoromethoxy substituent, which may enhance its biological activity through improved binding interactions with biological targets. The synthesis typically involves the reaction of thiosemicarbazide with appropriate aldehydes and thioketones under controlled conditions to yield the desired thiazolidinone derivatives.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. Recent studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways.

  • Case Study : A study demonstrated that thiazolidin-4-one derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer. The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in various studies. The compound has shown effectiveness against both bacterial and fungal strains.

  • Table 1: Antimicrobial Activity Comparison
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

These findings suggest that the compound is more potent than traditional antibiotics like ampicillin, particularly against resistant strains such as MRSA .

Anti-HIV Activity

In silico studies have indicated that thiazolidin-4-one derivatives may interact with HIV proteins, potentially inhibiting viral replication. However, experimental validation is required to confirm these findings.

  • Research Findings : One study reported that certain thiazolidinone derivatives demonstrated promising anti-HIV activity in vitro, although toxicity against host cells was a concern . Further optimization of these compounds is necessary to enhance their selectivity and reduce cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at specific positions on the benzyl ring or the thiazolidine core can enhance potency and selectivity for various biological targets.

  • Key Findings : Substituents such as difluoromethoxy groups have been associated with increased lipophilicity and better membrane permeability, which may contribute to enhanced biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including (E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one, exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones can inhibit bacterial growth effectively, suggesting potential use as antibacterial agents in clinical settings .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidinone compounds. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic use .

Anti-inflammatory Effects

Thiazolidinone derivatives are also known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers, making it a candidate for developing anti-inflammatory drugs .

Case Studies

  • Antibacterial Study : A case study reported the synthesis and evaluation of various thiazolidinone derivatives, including the compound of interest, showing effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the benzyl group significantly enhanced antibacterial activity .
  • Anticancer Research : Another study focused on the compound's effect on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for developing new anticancer therapies .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Researchers are exploring its application in creating polymers and other materials that require specific mechanical or thermal properties due to its stability and reactivity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations in Thiazolidin-4-One Derivatives
Compound Name Substituents Configuration Key Properties Reference
Target Compound 3-Benzyl, 4-(difluoromethoxy)benzylidene E High lipophilicity, potential anticancer activity
MHY695 3-Ethoxy-4-hydroxybenzylidene Z Pro-apoptotic in colon cancer cells (IC₅₀: ~10 µM)
5-HMT 3-Hydroxy-4-methoxybenzylidene Z Tyrosinase inhibitor (IC₅₀: 1.2 µM)
SM10 () 3-Nitro-4-(5-trifluoromethylpyridin-2-ylthio)benzylidene Z DNA polymerase inhibitor (Yield: 62%, Mp: 255°C)
Compound 40 () Quinazolinone-linked benzylidene Z Anticancer (Yield: 50%, Mp: 190–192°C)
CHEMBL227874 () 4-(Dimethylamino)benzylidene, 4-methoxyphenyl Z Plasmodium Enoyl-ACP reductase inhibitor (IC₅₀: ~100,000 nM)
Key Observations:
  • Substituent Position: Para-substituted benzylidenes (e.g., difluoromethoxy, dimethylamino) generally enhance target affinity compared to meta-substituted analogs .
  • Configuration : Z-isomers dominate in reported bioactive compounds (e.g., MHY695, 5-HMT), but E-isomers may offer distinct steric interactions with target proteins .
Key Findings:
  • Anticancer Activity: Quinazolinone-linked derivatives (e.g., Compound 40) show comparable potency to the target compound, suggesting that bulky substituents enhance tubulin binding .
  • Enzyme Inhibition : The target’s difluoromethoxy group may confer stronger enzyme inhibition than 5-HMT’s methoxy group due to enhanced electronegativity .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) Rf Value NMR Shifts (δ, ppm) Reference
Target Compound Predicted: 220–230 ~0.45 (EtOAc/Hexane) 1H NMR: 7.8 (d, benzylidene), 5.2 (s, CH)
SM10 () 255 0.42 1H NMR: 8.2 (d, Ar-H), 6.9 (s, CH)
Compound 40 () 190–192 N/A 13C NMR: 180 (C=O), 120–140 (Ar-C)
Key Notes:
  • The target compound’s predicted melting point aligns with analogs bearing electron-withdrawing groups (e.g., nitro, trifluoromethyl) .
  • NMR data for the benzylidene proton (δ ~7.8 ppm) and thioxo group (δ ~190 ppm in 13C NMR) are consistent across analogs .

Q & A

Q. What are the standard synthetic routes for (E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation , reacting 3-benzyl-2-thioxothiazolidin-4-one with 4-(difluoromethoxy)benzaldehyde under basic conditions (e.g., sodium acetate or ammonium acetate) in a refluxing solvent like acetic acid or ethanol. The reaction forms the benzylidene moiety through dehydration, with yields influenced by reaction time, temperature, and substituent electronic effects. Structural confirmation is achieved via NMR (e.g., characteristic olefinic proton signals at δ 7.2–7.8 ppm) and mass spectrometry .

Q. How is the stereochemical configuration (E) confirmed in this compound?

The E-configuration of the benzylidene group is determined using NMR coupling constants (e.g., 3JC4Hβ^3J_{C4-H\beta} values in proton-coupled 13C^{13}\text{C} mode) and X-ray crystallography . For example, dihedral angles between aromatic rings in single-crystal structures (e.g., 16.89° in a related compound) confirm non-planar geometry, consistent with E-stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FTIR : Peaks at ~1700–1725 cm1^{-1} (C=O), ~1640–1660 cm1^{-1} (C=N), and ~1250 cm1^{-1} (C-F).
  • 1H^1\text{H}-/13C^{13}\text{C}-NMR : Olefinic protons (~7.5 ppm) and carbons (~120–140 ppm), with splitting patterns confirming conjugation.
  • HR-MS : Exact mass matching calculated molecular ions (e.g., m/z 397.54 for a related derivative) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Density Functional Theory (DFT) at functionals like PBE0/6-31G(d,p) predicts HOMO-LUMO gaps (e.g., 3.5–4.0 eV), dipole moments, and hyperpolarizability (β) for nonlinear optical (NLO) applications. Geometry optimization aligns with crystallographic data (RMSD < 0.1 Å), and electrostatic potential maps highlight electron-deficient regions at the thioxothiazolidinone core .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. ineffective)?

Contradictions may arise from assay variability (e.g., microbial strains, pH) or compound purity . Recommendations:

  • Validate purity via HPLC (>95%).
  • Test structural analogs (e.g., halogen or methoxy substitutions) to identify pharmacophores.
  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. How does the difluoromethoxy substituent influence reactivity and bioactivity?

The electron-withdrawing difluoromethoxy group enhances electrophilicity at the benzylidene carbon, improving reactivity in nucleophilic additions. In bioactivity, fluorine’s lipophilicity improves membrane permeability, while the ether oxygen may facilitate hydrogen bonding with targets like tyrosinase or hemoglobin subunits .

Q. What crystallographic techniques validate intermolecular interactions in this compound?

Hirshfeld surface analysis identifies dominant contacts (e.g., C-H···O, C-H···S) contributing to crystal packing. For example, in (Z)-5-(4-chlorobenzylidene) analogs, intermolecular Cl···H interactions (12–14% contribution) stabilize the lattice .

Methodological Considerations

Q. How are reaction conditions optimized for higher synthetic yields?

  • Catalyst screening : Ammonium acetate vs. piperidine for Knoevenagel efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 7 hours) with comparable yields (~80%) .

Q. What in silico approaches predict binding modes to biological targets?

Molecular docking (e.g., AutoDock Vina) with tyrosinase (PDB: 2Y9X) reveals competitive binding at the active site (ΔG = −8.2 kcal/mol) or allosteric sites. MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. How do substituents on the benzylidene ring modulate antioxidant activity?

Electron-donating groups (e.g., -OCH3_3) enhance radical scavenging (IC50_{50} = 1.03 µM for kojic acid analogs) by stabilizing phenolic intermediates. Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett constants (σ) with DPPH assay results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.